Adenylyl-(3'-5')-virazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80948-57-8 |
|---|---|
Molecular Formula |
C18H24N9O11P |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C18H24N9O11P/c19-13-8-16(22-3-21-13)26(4-23-8)17-11(30)9(28)6(37-17)1-35-39(33,34)36-2-7-10(29)12(31)18(38-7)27-5-24-15(25-27)14(20)32/h3-7,9-12,17-18,28-31H,1-2H2,(H2,20,32)(H,33,34)(H2,19,21,22)/t6-,7-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChI Key |
SUOVLCOMNHUFTD-LCRFBQFRSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OCC4C(C(C(O4)N5C=NC(=N5)C(=O)N)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC(=N5)C(=O)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OCC4C(C(C(O4)N5C=NC(=N5)C(=O)N)O)O)O)O)N |
Synonyms |
adenylyl-(3'-5')-virazole adenylyl-(3'-5')ribavirin |
Origin of Product |
United States |
Structural Features and Chemical Architectures of Adenylyl 3 5 Virazole
Elucidation of Dinucleotide Linkages and Phosphodiester Bonds
Adenylyl-(3'-5')-virazole is classified as a dinucleoside monophosphate. Its structure is characterized by the linkage of two distinct nucleoside moieties: adenosine (B11128) and virazole (the nucleobase of ribavirin). These units are covalently joined by a phosphodiester bond.
The designation "(3'-5')" explicitly defines the connectivity of this phosphodiester bridge. Specifically, the phosphate (B84403) group forms an ester bond with the 3'-hydroxyl group of the ribose sugar of the adenosine moiety and the 5'-hydroxyl group of the ribose sugar of the virazole moiety. This 3'-5' phosphodiester linkage is the same type of bond that forms the backbone of natural ribonucleic acids (RNA), providing a structural mimicry that can be crucial for its biological interactions.
| Feature | Description |
| Molecule Type | Dinucleoside Monophosphate |
| Constituent Nucleosides | Adenosine, Virazole (Ribavirin) |
| Linkage Type | Phosphodiester Bond |
| Connectivity | 3' (Adenosine) to 5' (Virazole) |
| Significance | Mimics the natural backbone of RNA |
Conformational Analysis of the Adenosine and Virazole Moieties
Glycosidic Bond Flexibility: A key determinant of the conformation is the rotation around the N-glycosidic bond, which connects the nucleobase to the ribose sugar in both the adenosine and virazole moieties. This rotation defines the orientation of the base relative to the sugar, typically described as syn or anti. Theoretical studies and experimental data on ribavirin (B1680618), which contains the virazole base, indicate a high degree of conformational flexibility around this bond. semanticscholar.org The ability of ribavirin to adopt multiple conformations, mimicking both adenosine and guanosine (B1672433), is thought to be a key factor in its broad-spectrum antiviral activity. nih.gov It is postulated that the virazole moiety in this compound also possesses this conformational adaptability, potentially allowing it to interact with a variety of biological targets. nih.gov Computational studies on ribavirin have shown that both high syn and high anti conformations are energetically favorable. nih.gov
Stereochemical Considerations in Molecular Design
The synthesis of this compound involves the formation of multiple stereocenters, which have a profound impact on its biological activity.
Ribose Stereochemistry: The D-ribose configuration is the naturally occurring form in nucleic acids and is typically used in the synthesis of such analogs to ensure recognition by biological systems.
Phosphodiester Chirality: The phosphorus atom in the phosphodiester linkage is a prochiral center. When one of the non-bridging oxygen atoms is substituted, for example with sulfur (phosphorothioate), a chiral center is created, leading to Rp and Sp diastereomers. While this compound contains a standard phosphodiester bond, the stereochemistry of this linkage is critical. Enzymatic syntheses of dinucleotides are highly stereospecific, and the precise geometry of the phosphodiester bond is crucial for its interaction with target proteins. The synthesis of such dinucleotide analogs often requires stereocontrolled methods to ensure the formation of the desired diastereomer, as different stereoisomers can have vastly different biological activities.
The design of nucleoside and nucleotide analogs as drugs often relies on the divergent synthetic approach, where modifications are made to an intact nucleoside. nih.gov This strategy has the advantage of pre-existing stereochemistry at the glycosidic bond. nih.gov For the synthesis of a dinucleotide like this compound, a convergent approach is necessary, which involves the coupling of the two nucleoside units and requires careful control of the stereochemistry at the newly formed phosphodiester linkage.
Comparative Structural Analysis with Related Nucleotides and Nucleosides
The structural properties of this compound can be better understood by comparing it to related, well-characterized molecules.
Comparison with Natural Dinucleotides (e.g., Adenylyl-(3'-5')-uridine, ApU): Like the natural dinucleotide ApU, this compound possesses a standard 3'-5' phosphodiester linkage and an adenosine moiety. However, the replacement of the pyrimidine (B1678525) base uracil (B121893) with the triazole carboxamide of virazole introduces significant structural differences. The triazole ring of virazole is a five-membered ring, unlike the six-membered ring of uracil. X-ray crystallographic studies of ribavirin have shown that its triazole ring can mimic the conformation of purine (B94841) ribonucleosides like inosine (B1671953) and guanosine. nih.gov This structural mimicry is a key feature that distinguishes it from dinucleotides containing only canonical bases.
Comparison with Adenosine: The adenosine portion of the molecule is identical to the natural nucleoside. Crystal structures of adenosine reveal its characteristic conformational features, including the anti conformation of the base relative to the sugar. rcsb.org This part of the molecule likely provides a key recognition element for binding to adenosine-specific binding sites on target proteins.
Comparison with Ribavirin: As previously mentioned, the virazole moiety is the nucleobase of the antiviral drug ribavirin. Ribavirin's broad-spectrum activity is attributed to its ability to exist in multiple conformations, thereby mimicking both adenosine and guanosine. nih.gov This conformational flexibility is a direct result of the rotation around the C-N glycosidic bond. semanticscholar.org It is highly probable that the virazole nucleoside within the dinucleotide structure retains this flexibility, a feature not present in natural dinucleotides.
Table of Compared Compounds and Key Structural Differences
| Compound | Nucleobase(s) | Key Structural Feature(s) |
| This compound | Adenine (B156593), 1,2,4-triazole-3-carboxamide | Chimeric; 3'-5' phosphodiester link; conformationally flexible virazole moiety. |
| Adenylyl-(3'-5')-uridine (ApU) | Adenine, Uracil | Natural dinucleotide; 3'-5' phosphodiester link; canonical pyrimidine base. |
| Adenosine | Adenine | Natural purine nucleoside; serves as a recognition motif. |
| Ribavirin (Virazole) | 1,2,4-triazole-3-carboxamide | Synthetic nucleoside; high conformational flexibility of the base. |
This comparative analysis highlights the unique structural nature of this compound, which integrates the familiar architecture of a natural dinucleotide with the distinct conformational properties of a synthetic antiviral agent.
Advanced Synthetic Methodologies and Chemical Derivatization of Adenylyl 3 5 Virazole and Analogues
Phosphotriester and Other Phosphorylation Approaches for Dinucleotide Synthesis
The chemical synthesis of dinucleotides like Adenylyl-(3'-5')-virazole requires the formation of a phosphodiester linkage between the 3'-hydroxyl group of adenosine (B11128) and the 5'-hydroxyl group of virazole. Several phosphorylation strategies have been developed to achieve this, with the phosphotriester and phosphoramidite (B1245037) methods being the most prominent.
The phosphotriester approach was a foundational technique in oligonucleotide synthesis. biosyn.comtrilinkbiotech.com This method involves protecting the phosphate (B84403) group as a triester during the coupling reaction, which prevents unwanted side reactions. biosyn.com In the context of synthesizing this compound, a protected adenosine monomer would be coupled with a protected virazole monomer using a condensing agent like N,N-dicyclohexylcarbodiimide (DCC) or 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). trilinkbiotech.com A modified hydroxybenzotriazole (B1436442) phosphotriester approach has been successfully used to prepare individual diastereomers of dinucleotide analogues containing a phosphorothioate (B77711) linkage. nih.gov After the coupling, the protecting groups on the phosphate and the nucleosides are removed to yield the final dinucleotide.
The phosphoramidite method is the current standard for automated, solid-phase oligonucleotide synthesis due to its high efficiency and rapid coupling times. sigmaaldrich.combeilstein-journals.org This P(III)-based chemistry involves the coupling of a nucleoside phosphoramidite monomer to a free hydroxyl group, activated by a weak acid like tetrazole. beilstein-journals.org This is followed by an oxidation step to convert the resulting phosphite (B83602) triester into the more stable phosphate triester. biosyn.comsigmaaldrich.com To synthesize this compound, a protected adenosine 3'-phosphoramidite would be coupled to a virazole nucleoside anchored to a solid support with a free 5'-hydroxyl group.
Other P(V)-based methods involve the direct activation of a nucleoside 5'-monophosphate, which then reacts with a second nucleoside. mdpi.com These methods can produce dinucleotides with up to six phosphate groups and often feature short reaction times and high yields. mdpi.com
| Method | Phosphorus Oxidation State | Key Features | Common Activating/Coupling Agents | Reference |
|---|---|---|---|---|
| Phosphotriester | P(V) | Phosphate group is protected as a triester; stable intermediates. | DCC, TPSCl | biosyn.comtrilinkbiotech.com |
| H-Phosphonate | P(III) | Forms an H-phosphonate diester linkage which is oxidized to a phosphate in a single step after chain assembly. | Pivaloyl chloride, Adamantoyl chloride | oup.com |
| Phosphoramidite | P(III) | Highly efficient, rapid coupling; amenable to automated solid-phase synthesis. | Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT) | sigmaaldrich.combeilstein-journals.org |
| Phosphorimidazolide | P(V) | Based on activation of nucleotides with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI); can be performed in aqueous solutions. | CDI, Sulfonylimidazolium salts | mdpi.com |
Stereoselective Synthesis and Chiral Control in Analogue Preparation
The phosphorus atom in the internucleotide phosphodiester linkage of this compound is a stereogenic center, leading to the existence of two diastereomers: Rp and Sp. oup.com These diastereomers can exhibit significantly different biological activities and properties. Therefore, controlling the stereochemistry at the phosphorus center is a critical aspect of synthesizing defined analogues for research.
Several strategies have been developed for the stereoselective synthesis of P-chiral oligonucleotides. One of the most effective methods is the oxazaphospholidine approach , developed by Stec and colleagues. This method utilizes chiral 2-amino-1,2-diphenylethanol (B1215729) derivatives as chiral auxiliaries on the P(III) atom of the phosphoramidite monomer. The diastereomerically pure phosphoramidite can then be used in synthesis, leading to a stereocontrolled coupling reaction.
More recent advancements include the use of P(V)-based reagents that allow for programmable and diastereoselective installation of the phosphorus-sulfur bond in phosphorothioate analogues. nih.gov Other methods employ chiral phosphoramidites with different chiral auxiliaries or use chiral dinucleotide building blocks for the synthesis. oup.com The preparation and separation of individual diastereomers, often by high-performance liquid chromatography (HPLC), is a crucial step to obtain stereochemically pure compounds for biological evaluation. nih.govmdpi.com This allows for a precise assessment of how the absolute configuration of the phosphorus center affects the molecule's function.
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Oxazaphospholidine Approach | Uses chiral auxiliaries on P(III) phosphoramidite monomers to direct the stereochemical outcome of the coupling reaction. | High stereoselectivity for producing either Rp or Sp isomers. | oup.com |
| H-Phosphonate Method | Involves stereoselective oxidation of a dinucleoside H-phosphonate diester. | Allows for late-stage introduction of chirality. | oup.com |
| P(V) Reagent Platform | A newer approach using P(V) chemistry for programmable, traceless, and diastereoselective phosphorus incorporation. | Fundamentally different from P(III) systems, offering new synthetic routes. | nih.gov |
| Enzymatic Synthesis | Utilizes enzymes that can stereoselectively form phosphodiester bonds. | High specificity and can operate under mild conditions. | rsc.org |
| Diastereomer Separation | Chromatographic separation (e.g., HPLC) of a diastereomeric mixture synthesized non-stereoselectively. | Provides access to both pure diastereomers from a single synthesis. | nih.govmdpi.com |
Chemical Modifications for Probing Structure-Activity Relationships (SAR) in vitro
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogues correlates with their biological activity in vitro. rjpbr.com By systematically modifying different parts of the molecule—the adenosine nucleobase, the virazole moiety, the ribose sugars, or the phosphate backbone—researchers can identify key structural features required for activity and optimize the compound's properties. nih.govmdpi.com
Phosphate Backbone Modification: The phosphodiester linkage is a common target for modification. Replacing a non-bridging oxygen atom with sulfur creates a phosphorothioate analogue. oup.com This modification introduces a "soft" atom, which can alter metal ion coordination, and increases resistance to nuclease degradation. oup.com The chirality of the phosphorothioate linkage (Rp or Sp) can have profound effects on biological activity. nih.govoup.com Other modifications include methylphosphonates, which are neutral and can improve cellular uptake. acs.org
Sugar Modification: The 2'-hydroxyl group on the ribose rings is crucial for RNA structure and can be modified to enhance nuclease stability or alter binding affinity. Common modifications include 2'-O-methyl, 2'-fluoro, or 2'-amino substitutions. mdpi.com
Base Modification: The nucleobases themselves can be altered. For instance, modifications to the purine (B94841) ring of adenosine or the triazole ring of virazole can be explored to enhance target binding or modulate the compound's electronic properties. researchgate.net
The antiviral activity of various pyrazole (B372694) and benzotriazole (B28993) derivatives has been evaluated in vitro, providing a basis for understanding how modifications to the heterocyclic systems might influence the activity of an this compound analogue. ekb.egunica.it The synthesis and evaluation of a library of such analogues allow for the construction of a detailed SAR map, guiding the design of more potent or selective compounds. science.gov
| Modification Site | Type of Modification | Potential Effect | Rationale |
|---|---|---|---|
| Phosphate Backbone | Phosphorothioate (P=S) | Increased nuclease resistance; altered biological activity depending on stereochemistry (Rp/Sp). | Common strategy to improve stability of oligonucleotides. oup.com |
| Phosphate Backbone | Methylphosphonate (P-CH3) | Neutral backbone, may improve cellular uptake; increased nuclease resistance. | Reduces negative charge, enhancing lipophilicity. acs.org |
| Adenosine Sugar | 2'-O-Methyl substitution | Enhanced nuclease stability; may alter binding conformation. | Standard modification in therapeutic oligonucleotides. mdpi.com |
| Adenosine Sugar | 2'-Fluoro substitution | Increased binding affinity to target RNA; enhanced nuclease resistance. | Induces a C3'-endo sugar pucker, similar to RNA. mdpi.com |
| Virazole (Ribavirin) Base | Modification of the carboxamide group | Altered target interaction and metabolic stability. | The carboxamide is a key functional group for ribavirin's activity. bauschhealth.com |
| Adenosine Base | Substitution at C2, C6, or C8 positions | Modulated interaction with target proteins (e.g., polymerases, dehydrogenases). | These positions are often involved in hydrogen bonding and recognition. researchgate.net |
Strategies for Prodrug Design and Bioprecursor Development in Research Contexts
This compound, as a dinucleotide, possesses multiple phosphate-derived negative charges at physiological pH. This charge significantly hinders its ability to cross cell membranes, limiting its utility in cell-based assays. To overcome this, prodrug and bioprecursor strategies are employed. A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical transformation in vivo to release the active compound. mdpi.comnih.gov
One of the most successful approaches for nucleotide prodrugs is the ProTide (Pro-nucleotide) technology . nih.gov This strategy masks the phosphate charge by creating phosphoramidate (B1195095) derivatives. Typically, an aryl group and an amino acid ester are attached to the phosphorus atom. nih.gov These lipophilic groups facilitate passive diffusion across the cell membrane. Once inside the cell, the prodrug is metabolized by cellular enzymes (e.g., carboxyesterases and phosphoramidases like HINT1) to release the monophosphorylated nucleoside, which can then be further anabolized or, in the case of a dinucleotide, release the active molecule.
Other prodrug strategies include:
Esterification: Masking the phosphate groups with various ester moieties, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC), which are cleaved by cellular esterases. frontiersin.org
HepDirect™ Prodrugs: These are designed for liver-specific delivery and are activated by cytochrome P450 enzymes predominantly found in the liver. frontiersin.org
Cyclic Esters: Cyclic 1-aryl-1,3-propanyl esters can be used to mask phosphonate (B1237965) groups, which are then cleaved by oxidative enzymes. frontiersin.org
These bioprecursor approaches are invaluable in research contexts, as they enable the study of the intracellular effects of charged molecules like this compound by ensuring their efficient delivery into the cytoplasm of target cells. google.comnih.gov
| Prodrug Strategy | Masking Moiety | Activation Mechanism | Key Advantage | Reference |
|---|---|---|---|---|
| ProTide (Phosphoramidate) | Aryl group and an amino acid ester | Intracellular enzymatic cascade (esterases, HINT1) | Efficient generation of the intracellular monophosphate. | nih.gov |
| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) or S-acylthioethyl (SATE) | Hydrolysis by cellular esterases | Broadly applicable for masking phosphate/phosphonate groups. | frontiersin.org |
| HepDirect™ | Cyclic 1-aryl-1,3-propanyl esters | Oxidative cleavage by liver-specific CYP3A4 | Targets drug delivery to the liver. | frontiersin.org |
| Phosphate Diesters | Phenyl or methyl groups to form a diester | Hydrolysis by serum or intracellular phosphodiesterases | Can serve as a ready source of the free nucleoside or monophosphate. | nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level: Elucidating the Actions of Adenylyl 3 5 Virazole
Enzyme Interaction and Inhibition Studies
Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and Purine (B94841) Biosynthesis Disruption
Adenylyl-(3'-5')-virazole, as a structural analogue of natural nucleotides, is postulated to interfere with crucial enzymatic pathways involved in nucleotide metabolism. A primary target of such compounds is Inosine Monophosphate Dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govnih.gov The inhibition of IMPDH disrupts the normal production of guanosine (B1672433) 5'-monophosphate (GMP), which is essential for various cellular processes, including DNA and RNA synthesis. biorxiv.orgresearchgate.net
The mechanism of IMPDH inhibition by nucleotide analogues often involves competition with the natural substrate, inosine 5'-monophosphate (IMP), or the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov By binding to the active site of IMPDH, these inhibitors can prevent the catalytic conversion of IMP to xanthosine (B1684192) monophosphate (XMP), the precursor to GMP. nih.gov This disruption of the purine biosynthesis pathway can lead to an imbalance in the cellular nucleotide pools, which can have significant consequences for cell proliferation and viral replication, as both processes have a high demand for nucleotides. biorxiv.orgnih.gov
Research has shown that various inhibitors targeting IMPDH can effectively impair cell growth and regeneration, highlighting the critical role of this enzyme in cellular metabolism. biorxiv.org The inhibition of IMPDH is a validated strategy for antiviral and immunosuppressive therapies, as it targets a fundamental process required by rapidly proliferating cells and viruses. nih.govscience.gov
Table 1: Key Research Findings on IMPDH Inhibition
| Inhibitor Type | Mechanism of Action | Effect on Purine Biosynthesis | Cellular Consequence |
|---|---|---|---|
| Nucleotide Analogues | Competitive or uncompetitive inhibition of IMPDH. nih.gov | Blocks conversion of IMP to XMP, leading to decreased GMP levels. researchgate.net | Impaired DNA/RNA synthesis, inhibition of cell proliferation. biorxiv.org |
| Mycophenolic Acid (MPA) | Uncompetitive inhibitor of IMPDH. nih.gov | Depletion of guanine nucleotide pools. researchgate.net | Immunosuppressive and antiviral effects. researchgate.net |
| Ribavirin (B1680618) (Virazole) | Competitive inhibitor of IMPDH. biorxiv.org | Disrupts guanine nucleotide synthesis. biorxiv.org | Antiviral activity. biorxiv.org |
Effects on Viral RNA Polymerases and Associated Enzymatic Activities
Viral RNA-dependent RNA polymerases (RdRps) are essential enzymes for the replication of RNA viruses and represent a key target for antiviral compounds. nih.govfrontiersin.org These enzymes are responsible for synthesizing new viral RNA genomes. nih.gov Nucleotide analogues can interfere with the function of viral RNA polymerases through several mechanisms. One primary mechanism is acting as a chain terminator. After being incorporated into the growing viral RNA strand, the analogue may lack the necessary 3'-hydroxyl group, preventing the addition of the next nucleotide and thus halting replication. nih.gov
Another mechanism involves the analogue being incorporated into the viral genome and acting as a mutagen. The altered base may cause mispairing during subsequent rounds of replication, leading to an accumulation of mutations that can be detrimental to the virus, a phenomenon known as lethal mutagenesis. nih.govvirology.ws The high error rate of viral RNA polymerases, which lack proofreading capabilities, makes them particularly susceptible to the effects of such mutagens. virology.ws
The efficiency of a nucleotide analogue as a viral polymerase inhibitor depends on its ability to be recognized and incorporated by the viral enzyme while potentially being a poor substrate for host cell polymerases, which would contribute to its selective toxicity. nih.gov
Table 2: Mechanisms of Viral RNA Polymerase Inhibition by Nucleotide Analogues
| Mechanism | Description | Outcome for Virus |
|---|---|---|
| Chain Termination | The incorporated analogue lacks a 3'-OH group, preventing further elongation of the RNA chain. nih.gov | Incomplete viral genomes, inhibition of replication. |
| Lethal Mutagenesis | The analogue is incorporated and causes mispairing in subsequent replication cycles. nih.govvirology.ws | Accumulation of harmful mutations, loss of viral fitness. |
| Competition with Natural Nucleotides | The analogue competes with natural nucleoside triphosphates (NTPs) for the active site of the polymerase. | Reduced rate of viral RNA synthesis. |
Modulation of Adenylyl Cyclase Activity via P-site Interactions
Adenylyl cyclases (AC) are enzymes that catalyze the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. ebi.ac.uk The activity of adenylyl cyclases can be modulated by various molecules, including a class of inhibitors that bind to a regulatory site known as the "P-site." nih.govnih.gov This site is distinct from the catalytic active site where ATP binds.
P-site inhibitors are typically adenosine analogues. nih.gov Their binding to the P-site can lead to non-competitive or uncompetitive inhibition of the enzyme. nih.govconicet.gov.ar This means that the inhibitor does not directly compete with the substrate (ATP) for the active site but rather binds to the enzyme or the enzyme-substrate complex to reduce its catalytic efficiency. knyamed.comnumberanalytics.com
The interaction of these inhibitors with the P-site can stabilize the enzyme in an inactive conformation, thereby preventing the synthesis of cAMP. plos.org The potency of P-site inhibitors can be influenced by the presence of metal ions like Mg²⁺ or Mn²⁺. nih.gov The study of these interactions provides insight into the allosteric regulation of adenylyl cyclase activity. nih.gov
Interactions with Ribonucleases and Other Nucleic Acid-Modifying Enzymes
Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. Certain dinucleotide structures can interact with and in some cases inhibit ribonucleases. For instance, studies on the interaction of adenylyl-3',5'-cytidine with ribonuclease-A have shown that the dinucleotide can bind to the enzyme in a specific manner. nih.gov In this particular interaction, the cytidine (B196190) moiety binds to specific sites (B1 and R1), while the adenosine part remains more exposed to the solvent. nih.gov The phosphate (B84403) group was found to bind to a non-specific site. nih.gov
Such interactions can modulate the activity of ribonucleases, potentially protecting RNA from degradation. This can be relevant in the context of viral infections, where both host and viral RNAs are present and subject to degradation by cellular RNases. The ability of a compound to interact with RNases could therefore influence the stability of viral RNA.
Other nucleic acid-modifying enzymes, such as those involved in RNA capping and polyadenylation, are also potential targets for nucleotide analogues. wikipedia.org Interference with these processes can affect mRNA stability, transport, and translation, ultimately impacting both host cell function and viral replication.
Characterization of Enzyme-Inhibitor Binding Kinetics (e.g., Competitive, Non-Competitive)
Understanding the kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of a compound like this compound. The primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive. sci-hub.sencert.nic.in
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. knyamed.com This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). libretexts.org
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). numberanalytics.com This binding alters the enzyme's conformation and reduces its catalytic efficiency. Non-competitive inhibition cannot be overcome by increasing the substrate concentration. In this case, the Vmax is decreased, while the Km typically remains unchanged. knyamed.comlibretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. Both Vmax and Km are decreased. sci-hub.se
Determining the type of inhibition provides valuable information about how an inhibitor interacts with its target enzyme and can guide the development of more potent and specific therapeutic agents. sci-hub.selibretexts.org
Table 3: Comparison of Reversible Enzyme Inhibition Types
| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km | Overcome by [Substrate] |
|---|---|---|---|---|
| Competitive | Active site. knyamed.com | Unchanged. libretexts.org | Increases. libretexts.org | Yes |
| Non-Competitive | Allosteric site. numberanalytics.com | Decreases. knyamed.com | Unchanged. knyamed.com | No |
| Uncompetitive | Enzyme-substrate complex. sci-hub.se | Decreases. sci-hub.se | Decreases. sci-hub.se | No |
Interference with Nucleotide Metabolism and Cellular Processes
The disruption of nucleotide metabolism by compounds like this compound has broad effects on cellular processes. Nucleotides are fundamental for a vast array of functions beyond being the building blocks of nucleic acids. They are involved in energy transfer (ATP), cellular signaling (cAMP, cGMP), and as components of essential coenzymes (NAD, FAD). nih.gov
By inhibiting key enzymes in nucleotide synthesis, such as IMPDH, these compounds can lead to an imbalance in the cellular pools of purine and pyrimidine (B1678525) nucleotides. nih.gov This imbalance can trigger various cellular responses, including cell cycle arrest and apoptosis. biorxiv.org Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a particularly high demand for nucleotides to support DNA and RNA synthesis, making them more susceptible to the effects of inhibitors of nucleotide metabolism. nih.gov
Furthermore, the interference with nucleotide pools can impact the immune response. For example, the modulation of nucleotide metabolism can affect the function of immune cells like T- and B-lymphocytes. nih.gov This is the basis for the use of some IMPDH inhibitors as immunosuppressive drugs. nih.gov The intricate connection between nucleotide metabolism, viral infection, and the immune system suggests that targeting this metabolic nexus is a promising strategy for therapeutic intervention. nih.gov
Impact on Intracellular Nucleotide Pools (e.g., GTP Depletion)
This compound, a derivative of the broad-spectrum antiviral agent ribavirin, is understood to exert its effects through various molecular mechanisms, a key one being the disruption of intracellular nucleotide pools. nih.govwikipedia.org This disruption is primarily achieved by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH). wikipedia.org The inhibition of IMPDH leads to a significant reduction in the intracellular concentration of guanosine triphosphate (GTP). nih.govwikipedia.org
Research has demonstrated that treatment of cells with virazole (ribavirin) can lead to a drastic decrease in GTP levels, in some cases by as much as 80%. nih.gov This depletion of GTP has profound consequences for cellular and viral processes that are dependent on this nucleotide. For instance, the reduction in GTP has been shown to impair the ability of certain signaling molecules, like prostaglandin (B15479496) E1, to elevate cyclic AMP levels, a process that is GTP-dependent. nih.gov
The targeted depletion of GTP pools is a critical aspect of the antiviral activity. Many viral RNA polymerases rely on a sufficient supply of GTP for the synthesis of viral genomes and messenger RNA (mRNA). By reducing the availability of this essential building block, this compound can effectively hinder viral replication. wikipedia.org
Alteration of Cellular mRNA Capping Mechanisms
The proper capping of messenger RNA (mRNA) is a crucial step in the maturation of both host and viral transcripts, protecting them from degradation and enabling efficient translation into proteins. neb-online.de This process involves the addition of a 7-methylguanylate cap to the 5' end of the mRNA molecule. neb-online.de
This compound, through its metabolic product ribavirin triphosphate (RTP), can interfere with this vital process. wikipedia.orgdrugbank.com RTP can act as a competitive inhibitor of viral mRNA guanylyltransferase, an enzyme essential for the formation of the mRNA cap. drugbank.com By mimicking the natural substrate, GTP, RTP can disrupt the normal capping process, leading to the production of uncapped or improperly capped viral mRNAs. wikipedia.orgdrugbank.com These aberrant mRNAs are then susceptible to degradation by cellular nucleases and are not efficiently translated, thereby inhibiting the production of new viral proteins. neb-online.de
This interference with mRNA capping represents another significant mechanism by which this compound exerts its broad-spectrum antiviral activity against a range of RNA viruses. wikipedia.org
Influence on Viral RNA Synthesis and Replication in Cell Culture Models
The primary antiviral effect of this compound is the inhibition of viral RNA synthesis and replication. wikipedia.orgnih.gov This has been demonstrated in various cell culture models against a wide array of RNA viruses. nih.gov The mechanisms contributing to this inhibition are multifaceted and stem from the compound's actions at the molecular level.
The depletion of intracellular GTP pools, as discussed earlier, directly limits the building blocks necessary for the viral RNA-dependent RNA polymerase (RdRp) to synthesize new viral RNA strands. nih.govwikipedia.org Furthermore, ribavirin triphosphate (RTP) can be mistakenly incorporated into the growing viral RNA chain by the RdRp. drugbank.com This incorporation can lead to two detrimental outcomes for the virus. Firstly, it can act as a chain terminator in some contexts, prematurely halting the synthesis of the viral RNA. More significantly, the incorporated ribavirin can cause ambiguity in base pairing during subsequent rounds of replication, leading to an increase in mutations in the viral genome. plos.orgunc.edu This process, known as lethal mutagenesis, is a key aspect of its antiviral action. plos.orgunc.edu
Studies in cell culture have consistently shown a reduction in viral titers and viral gene expression in the presence of ribavirin, the parent compound of this compound. asm.orgasm.org For instance, in studies with respiratory syncytial virus (RSV), ribavirin has been shown to effectively inhibit viral replication in vitro. nih.govasm.org
Molecular Mechanisms of Action: Beyond Direct Enzyme Inhibition
Investigation of Lethal Mutagenesis and Error Catastrophe Theory in RNA Viruses
A pivotal mechanism of action for this compound, via its active form ribavirin triphosphate, is the induction of lethal mutagenesis in RNA viruses. unc.edumdpi.com This concept is rooted in the "error catastrophe" theory, which posits that for a virus to maintain its infectivity, it must replicate its genome with a certain degree of fidelity. nih.gov RNA viruses, in particular, have naturally high mutation rates, and a slight increase in this rate can push them beyond a viability threshold, leading to the production of non-functional viral progeny and eventual extinction of the viral population. unc.eduarxiv.org
Ribavirin triphosphate, when incorporated into the viral RNA, does not always cause immediate chain termination but can act as an ambiguous nucleotide, pairing with either cytosine or uracil (B121893) during replication. drugbank.com This leads to an accumulation of mutations throughout the viral genome in subsequent replication cycles. plos.orgunc.edu The result is a viral population with a high genetic load of deleterious mutations, rendering the progeny virions non-infectious. nih.gov This strategy is considered a broad-spectrum antiviral approach because it exploits the inherent vulnerability of rapidly replicating RNA viruses with small genomes. unc.edu
Role as a Nucleoside/Nucleotide Analog in Substrate Misincorporation
This compound functions as a prodrug, and its antiviral activity is dependent on its intracellular conversion to phosphorylated metabolites, primarily ribavirin triphosphate (RTP). wikipedia.orgdrugbank.com As a nucleoside analog, ribavirin and its derivatives mimic the natural purine nucleosides, adenosine and guanosine. wikipedia.org This molecular mimicry allows RTP to be recognized as a substrate by viral RNA-dependent RNA polymerases. drugbank.com
The incorporation of RTP into the nascent viral RNA strand is a key event in its mechanism of action. drugbank.com This misincorporation can disrupt the normal process of viral genome replication and transcription. plos.org Unlike some nucleoside analogs that cause immediate chain termination, the incorporation of RTP often allows for continued elongation of the RNA strand. plos.org However, the presence of the triazole ring in place of a standard purine base introduces instability and promotes mispairing in subsequent replication rounds, contributing to the process of lethal mutagenesis. drugbank.comunc.edu
Analysis of Host Cell Metabolic Reprogramming in Response to Nucleotide Analogue Exposure
The introduction of a nucleotide analogue like this compound into a host cell can trigger a cascade of metabolic adjustments as the cell attempts to compensate for the disruption of its normal nucleotide metabolism. The primary target of virazole's active form is IMPDH, leading to GTP depletion. nih.govwikipedia.org This can have widespread effects on cellular processes that are dependent on GTP, including signal transduction pathways mediated by G-proteins and the synthesis of other nucleotides. nih.gov
Cells may attempt to counteract the effects of GTP depletion through various compensatory mechanisms. This could involve upregulating alternative pathways for nucleotide synthesis or altering the expression of enzymes involved in nucleotide metabolism. However, the sustained inhibition of a key enzyme like IMPDH makes it difficult for the cell to fully restore normal nucleotide homeostasis.
Advanced Research Methodologies and Analytical Approaches for Adenylyl 3 5 Virazole Studies
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays are fundamental for quantifying the direct interaction between Adenylyl-(3'-5')-virazole and its target enzyme, primarily IMPDH. These assays measure the enzyme's catalytic activity in the presence and absence of the inhibitor to determine its potency and mechanism.
A common method is a continuous spectrophotometric assay that monitors the production of NADH, a product of the IMPDH-catalyzed oxidation of inosine (B1671953) 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). creative-enzymes.comnovocib.com The increase in absorbance at 340 nm, characteristic of NADH, provides a real-time measure of enzyme activity. tandfonline.com By performing these assays with varying concentrations of this compound, researchers can calculate key inhibitory parameters. For irreversible inhibitors, the inactivation rate constant (kinact) and the inhibition constant (Ki) are determined, which describe the formation of a covalent adduct with the enzyme. nih.gov For reversible inhibitors, the half-maximal inhibitory concentration (IC₅₀) is determined, which can then be used to calculate the inhibition constant (Kᵢ). These values are crucial for comparing the potency of different inhibitors. tandfonline.comnih.gov
| Inhibitor | Target Enzyme | Assay Type | Measured Parameter | Typical Value | Reference |
|---|---|---|---|---|---|
| This compound (Hypothetical) | Human IMPDH Type II | Spectrophotometric | Kᵢ | Low µM Range | nih.govpnas.org |
| Mycophenolic Acid (MPA) | Human IMPDH Type II | Spectrophotometric | Kᵢ | nM Range | mdpi.com |
| Ribavirin (B1680618) Monophosphate | Human IMPDH | Spectrophotometric | Kᵢ | µM Range | nih.gov |
| Thiazole-4-carboxamide Adenine (B156593) Dinucleotide (TAD) | Human IMPDH | Spectrophotometric | Kᵢ | 0.2 µM | pnas.org |
Cell-Based Assays for Cellular Pathway Perturbation and Viral Replication Studies
Cell-based assays are critical for evaluating the biological effects of this compound in a more physiologically relevant context. These assays assess the compound's ability to inhibit viral replication and perturb cellular pathways within intact cells. biorxiv.orgacs.org
Common antiviral assays include:
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from virus-induced damage and death. researchgate.net
Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques (zones of cell death) in a cell monolayer, providing a measure of the inhibition of viral spread.
Virus Yield Reduction Assay: This assay directly measures the amount of infectious virus produced by treated cells, often by quantifying viral RNA via qRT-PCR. scienceopen.com
Since this compound is expected to inhibit IMPDH, a key downstream effect is the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools. nih.govresearchgate.net This can be measured using techniques like high-performance liquid chromatography (HPLC). researchgate.net Demonstrating that the compound's antiviral activity can be reversed by the addition of exogenous guanosine provides strong evidence that its mechanism of action is via IMPDH inhibition. nih.gov Furthermore, advanced techniques like transcriptomics and proteomics can provide a global view of the cellular pathways perturbed by the compound, identifying potential off-target effects or additional mechanisms of action. nih.gov
| Assay Type | Purpose | Primary Endpoint | Example Application |
|---|---|---|---|
| CPE Inhibition Assay | Measure protection from virus-induced cell death | Cell Viability (e.g., MTS/MTT assay) | Screening for general antiviral activity. researchgate.net |
| Plaque Reduction Assay | Quantify inhibition of viral replication and spread | Number and size of viral plaques | Determining antiviral potency (IC₅₀). |
| Virus Yield Assay | Measure reduction in progeny virus production | Viral RNA levels (qRT-PCR) or infectious titer (TCID₅₀) | Confirming direct effect on viral replication. scienceopen.com |
| Intracellular Nucleotide Analysis | Confirm mechanism of action for IMPDH inhibitors | GTP/dGTP pool levels (HPLC) | Verifying target engagement in cells. researchgate.net |
| Pathway Analysis (e.g., RNA-seq) | Identify global changes in gene expression | Differentially expressed genes and pathways | Elucidating on- and off-target cellular effects. biorxiv.org |
Structural Biology Techniques for Macromolecular Complex Elucidation
Understanding the precise molecular interactions between this compound and its target enzyme is crucial for rational drug design. Structural biology techniques provide atomic-level insights into these interactions.
X-ray Crystallography of Enzyme-Inhibitor Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-inhibitor complexes. To study this compound, scientists co-crystallize the compound with its target enzyme, IMPDH. The resulting crystal is then exposed to an X-ray beam, producing a diffraction pattern that can be computationally reconstructed into a detailed 3D model. pnas.orgplos.org
This structural data reveals the exact binding mode of the inhibitor within the enzyme's active site, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. acs.org For an NAD-analogue like this compound, crystallography can confirm that it binds in the NAD⁺ cofactor site and show how the virazole moiety interacts with residues that normally bind the nicotinamide (B372718) ring. mdpi.compnas.org This information is invaluable for structure-based drug design, enabling the optimization of the inhibitor's affinity and selectivity. rcsb.orgnih.gov
| Structural Information Gained | Significance for Drug Design |
|---|---|
| Atomic coordinates of the enzyme-inhibitor complex | Provides a precise 3D model of the interaction. plos.org |
| Identification of key amino acid residues in the binding pocket | Highlights specific residues critical for inhibitor binding and catalysis. pnas.org |
| Conformation of the bound inhibitor | Reveals the shape the inhibitor adopts to fit into the active site. nih.gov |
| Network of non-covalent interactions (H-bonds, etc.) | Explains the basis of binding affinity and allows for targeted modifications to improve potency. acs.org |
| Comparison with substrate/cofactor-bound structures | Elucidates the mechanism of inhibition (e.g., competitive, non-competitive). rcsb.org |
Molecular Dynamics Simulations and Computational Modeling
While X-ray crystallography provides a static snapshot of the enzyme-inhibitor complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. nih.gov MD simulations use classical mechanics to model the movements and interactions of every atom in the system, providing insights into the flexibility of the protein and the stability of the inhibitor binding. mdpi.comresearchgate.net
For this compound, MD simulations can:
Refine Docking Poses: Confirm and refine the binding poses predicted by computational docking or observed in crystal structures. nih.gov
Predict Binding Free Energy: Calculate the theoretical binding affinity, which can be compared with experimental data.
Analyze Conformational Changes: IMPDH is known to undergo significant conformational changes during its catalytic cycle, involving a mobile "flap" region. nih.gov MD simulations can explore how an inhibitor like this compound affects these dynamics to lock the enzyme in an inactive state.
Identify Allosteric Sites: Explore how binding at the active site might influence distant parts of the enzyme, or identify other potential binding sites. nih.gov
These computational approaches complement experimental data, helping to rationalize observed biological activity and guide the design of next-generation inhibitors. researchgate.net
| Computational Technique | Objective | Key Insight |
|---|---|---|
| Molecular Docking | Predict the preferred binding orientation of the inhibitor | Initial hypothesis of the binding mode and affinity score. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the time-dependent behavior of the complex | Stability of binding, protein flexibility, role of water molecules. mdpi.com |
| Free Energy Calculations (e.g., MM/PBSA) | Estimate the binding affinity | Quantitative prediction of inhibitor potency. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model chemical reactions or charge transfer | Detailed mechanism of irreversible inhibition or covalent bond formation. |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are essential for characterizing the physical and chemical properties of this compound and its interaction with target macromolecules.
UV Difference Spectroscopy for Binding Studies
Ultraviolet (UV) difference spectroscopy is a sensitive method for detecting and quantifying the binding of a ligand (like this compound) to a protein (like IMPDH). nih.gov The basis of this technique is that the UV absorption spectrum of aromatic amino acids (tryptophan, tyrosine) within the protein can be perturbed when a ligand binds in their vicinity. creative-biostructure.com
By titrating a solution of the enzyme with increasing concentrations of the inhibitor and recording the difference spectrum (bound minus free enzyme), one can observe characteristic changes. acs.orgresearchgate.net These spectral changes are then plotted against the inhibitor concentration to generate a binding curve. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be accurately determined. findlight.net This technique provides a quantitative measure of the binding event that is complementary to enzymatic inhibition assays.
| Experiment Step | Description | Data Generated |
|---|---|---|
| 1. Baseline Spectrum | Record the UV absorption spectrum of the free enzyme solution. | Enzyme's intrinsic absorbance profile. |
| 2. Titration | Add incremental amounts of this compound to the enzyme solution. | A series of spectra at different ligand concentrations. |
| 3. Difference Spectra Calculation | Subtract the baseline spectrum from each spectrum recorded during titration. | A set of difference spectra showing changes upon binding. researchgate.net |
| 4. Binding Curve Plot | Plot the change in absorbance at a specific wavelength versus ligand concentration. | A saturation curve representing the binding equilibrium. |
| 5. Data Fitting | Fit the binding curve to a suitable binding model (e.g., single-site binding). | Dissociation constant (Kd) and stoichiometry (n). findlight.net |
Mass Spectrometry-Based Metabolomics for Pathway Analysis
Mass spectrometry-based metabolomics is a powerful technology used to obtain a comprehensive profile of small molecule metabolites within a biological system. nih.govnih.gov This approach is instrumental in understanding the biochemical aftermath of exposure to a compound like this compound, offering insights into its mechanism of action and effects on cellular pathways. nih.gov Untargeted metabolomics, in particular, aims to measure as many metabolites as possible to provide a global snapshot of the metabolic state. d-nb.info
The application of liquid chromatography coupled with mass spectrometry (LC-MS) is a dominant technique in untargeted metabolomics. biorxiv.org In a typical study involving this compound, cells or tissues would be exposed to the compound. Following exposure, metabolites are extracted and analyzed by LC-MS. The resulting data, which consists of thousands of metabolic features characterized by their mass-to-charge ratio (m/z), retention time, and intensity, is then processed. biorxiv.org Statistical analysis is employed to identify features that are significantly altered between the treated and control groups. These discriminatory features are then identified by comparing their fragmentation patterns (MS/MS spectra) and other properties against spectral libraries and databases. d-nb.infonih.gov
By identifying the metabolites that are up- or down-regulated, researchers can map these changes onto known biochemical pathways. For instance, an accumulation of precursors in a specific pathway might suggest the inhibition of a key enzyme by this compound or one of its metabolic products. This can help to elucidate the compound's mechanism of action or identify potential off-target effects and mechanisms of toxicity. nih.gov This global profiling provides a functional readout of the physiological state of the cell in response to the compound. frontiersin.org
Table 1: Representative Workflow for a Mass Spectrometry-Based Metabolomics Study
| Step | Description | Key Considerations |
| 1. Experimental Design | Culturing of cells or model organism followed by treatment with this compound and a vehicle control. Includes multiple biological replicates. | Time points and concentration of the compound are critical variables. |
| 2. Sample Preparation | Quenching of metabolic activity followed by extraction of metabolites from cells, tissue, or biofluids using solvents like methanol/acetonitrile/water mixtures. | The extraction method must be reproducible and cover a broad range of metabolite polarities. |
| 3. Data Acquisition | Analysis of extracts using high-resolution LC-MS/MS. Data is collected in both positive and negative ionization modes to detect a wider range of compounds. nih.gov | Use of a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is essential for accurate mass measurement. wur.nl |
| 4. Data Processing | Raw data is processed using software for peak picking, alignment, and normalization to create a feature matrix. | Parameters for peak detection and alignment must be optimized to minimize false positives and negatives. |
| 5. Statistical Analysis | Univariate and multivariate statistical methods (e.g., t-tests, PCA, PLS-DA) are used to identify statistically significant features that differ between treated and control groups. | A false discovery rate correction is applied to account for multiple comparisons. |
| 6. Metabolite Annotation | Significant features are putatively identified by matching their accurate mass and MS/MS fragmentation spectra to databases (e.g., HMDB, METLIN). biorxiv.org | Identification confidence is categorized into different levels, with Level 1 being confirmation with an authentic chemical standard. |
| 7. Pathway Analysis | Identified metabolites are mapped onto metabolic pathways using tools like MetaboAnalyst or KEGG to reveal affected biological processes. | This step provides biological context to the list of altered metabolites. |
Nuclear Magnetic Resonance (NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution. sygnaturediscovery.combeilstein-journals.org For a novel compound like this compound, NMR provides definitive evidence for its covalent structure and offers insights into its three-dimensional conformation. The primary experiments used for structural elucidation are one-dimensional (1D) ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC. nih.gov
The ¹H NMR spectrum provides information on the number and chemical environment of protons. jeolusa.com For this compound, distinct signals would be expected for the adenine base (H2 and H8), the virazole ring (H5), and the two ribose sugar rings. The chemical shift (δ) of each proton is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from scalar coupling (J-coupling) to adjacent protons, revealing connectivity through chemical bonds. nih.gov For example, the anomeric protons (H1') of the two ribose units would appear as distinct doublets, and their coupling constants would help define the sugar pucker and the β-anomeric configuration.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. 2D NMR experiments are then used to assemble the complete structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace the spin systems within each ribose ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the individual components: linking the adenine and virazole bases to their respective ribose sugars at the C1' position, and, most importantly, confirming the 3'-5' phosphodiester linkage between the two nucleoside units.
These combined NMR data allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity and purity of this compound. tandfonline.com
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Moiety | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Adenine | H8 | ~8.4 | Singlet (s) |
| H2 | ~8.2 | Singlet (s) | |
| Adenosine (B11128) Ribose | H1' | ~6.1 | Doublet (d) |
| H2' | ~4.7 | Multiplet (m) | |
| H3' | ~4.5 | Multiplet (m) | |
| H4' | ~4.3 | Multiplet (m) | |
| H5' | ~4.2 | Multiplet (m) | |
| Virazole | H5 | ~8.8 | Singlet (s) |
| Virazole Ribose | H1' | ~5.9 | Doublet (d) |
| H2' | ~4.4 | Multiplet (m) | |
| H3' | ~4.3 | Multiplet (m) | |
| H4' | ~4.1 | Multiplet (m) | |
| H5' | ~3.8 | Multiplet (m) | |
| Note: Predicted values are estimates and can vary based on solvent and experimental conditions. The chemical shifts for the ribose protons are complex and often overlap. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are computational methodologies central to modern drug discovery. ajrconline.org These approaches aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. srmist.edu.inmdpi.com For this compound and its analogs, QSAR can be a powerful tool to predict antiviral potency, guide the synthesis of new derivatives with improved activity, and reduce the number of compounds that need to be synthesized and tested experimentally. ajrconline.orgijcrt.org
A QSAR study begins with a dataset of structurally related compounds, such as various nucleoside and dinucleotide analogs, for which the biological activity (e.g., IC₅₀ against a specific virus) has been measured. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be categorized as:
Electronic: Descriptors related to the distribution of electrons, such as dipole moment and partial charges on atoms. srmist.edu.in
Steric: Descriptors that define the size and shape of the molecule, like molecular volume and surface area.
Hydrophobic: Descriptors that measure the molecule's lipophilicity, most commonly represented by LogP (the logarithm of the octanol-water partition coefficient). nih.gov
Topological: Descriptors derived from the 2D graph representation of the molecule, which describe atomic connectivity and branching.
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create an equation that relates a combination of descriptors to the observed biological activity. nih.gov This equation can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. ijcrt.org For example, a QSAR model might reveal that higher antiviral activity in a series of analogs is correlated with a specific range of LogP values and the presence of a hydrogen bond donor at a particular position. This information provides direct guidance for the rational design of more effective future antiviral agents. arkat-usa.orgnih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptor | Information Encoded | Relevance to Biological Activity |
| Hydrophobic | LogP (o/w) | Partitioning between octanol (B41247) and water; a measure of lipophilicity. nih.gov | Influences membrane permeability and transport to the target site. |
| Electronic | Dipole Moment | The overall polarity of the molecule resulting from its charge distribution. srmist.edu.in | Governs electrostatic interactions with the biological target. |
| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | Relates to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. srmist.edu.in | Relates to the size and fit of the molecule within a receptor binding pocket. |
| Topological | Wiener Index | A value based on the number of bonds between all pairs of atoms. | Describes molecular branching and compactness. |
| Structural | Number of H-bond Donors/Acceptors | The count of functional groups capable of forming hydrogen bonds. | Critical for specific recognition and binding to a biological target. |
Future Directions in Academic Research on Adenylyl 3 5 Virazole
Exploration of Novel Biochemical Targets beyond Known Pathways
The primary antiviral mechanisms of virazole (ribavirin) are well-documented and include the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, and the induction of lethal mutagenesis in viral RNA genomes. mdpi.comresearchgate.netnih.govnih.gov Ribavirin (B1680618) triphosphate also acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp) and can interfere with the 5'-capping of viral mRNA. mdpi.comresearchgate.netnih.govgoogle.com
Future research on Adenylyl-(3'-5')-virazole should aim to uncover biochemical targets beyond these established pathways. As a dinucleotide mimic, it may interact with viral or host proteins in ways that the mononucleoside cannot. A key area of investigation would be its potential as a more specific inhibitor of viral polymerases. The dual-nucleoside structure might confer higher affinity or a different mode of inhibition, potentially acting as a non-obligate chain terminator or by sterically hindering the translocation of the polymerase along the RNA template.
Furthermore, recent studies on ribavirin have suggested novel mechanisms of action, providing a roadmap for future investigations into its dinucleotide analogue. For instance, in vitro and in silico studies have indicated that ribavirin can downregulate the expression of angiotensin-converting enzyme 2 (ACE2) and the activity of transmembrane protease, serine 2 (TMPRSS2), both of which are host factors critical for the entry of certain viruses like SARS-CoV-2. biorxiv.org It would be crucial to explore whether this compound exhibits similar or enhanced activity against these or other host factors involved in viral entry and replication. The adenosine (B11128) moiety could potentially guide the molecule to different cellular compartments or protein targets, such as those involved in adenosine signaling pathways, thereby uncovering novel therapeutic targets.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of a dinucleotide analogue like this compound is inherently more complex than that of its constituent mononucleosides. Future research will necessitate the development of advanced and efficient synthetic strategies to generate a library of complex analogues for structure-activity relationship (SAR) studies. Current strategies for modifying ribavirin often focus on the triazole base or the ribose sugar. finechem-mirea.rubiorxiv.org
Future synthetic endeavors for this compound analogues could draw inspiration from several advanced methodologies:
Phosphoramidite (B1245037) Chemistry: This standard method for oligonucleotide synthesis could be adapted to couple various modified adenosine phosphoramidites with virazole or its derivatives. This would allow for the rapid generation of analogues with modifications in the phosphate (B84403) backbone (e.g., phosphorothioates, methylphosphonates) to enhance nuclease resistance and cellular uptake.
Prodrug Approaches: The ProTide technology, which masks the phosphate group of a nucleotide with an aromatic group and an amino acid ester to improve cell permeability and intracellular delivery, could be conceptually extended to dinucleotides. acs.org Developing a "Di-ProTide" strategy for this compound could significantly enhance its biological activity.
Conjugate Chemistry: The successful conjugation of ribavirin to molecules like bile acids and procaine (B135) to alter its pharmacokinetic properties demonstrates the feasibility of creating complex derivatives. tandfonline.comnih.gov Future strategies could involve conjugating this compound to targeting ligands, cell-penetrating peptides, or polymers to direct its delivery to specific tissues or cell types.
These advanced synthetic routes will be instrumental in creating a diverse set of analogues to probe biological systems and optimize the compound for potential therapeutic use.
Mechanistic Insights into Resistance Development in vitro
Understanding potential mechanisms of viral resistance is critical for the development of any new antiviral agent. For ribavirin, resistance has been primarily associated with specific mutations in viral enzymes, particularly the RNA-dependent RNA polymerase (NS5B in Hepatitis C virus) and the non-structural protein 5A (NS5A). researchgate.netnih.govasm.org These mutations are thought to increase the fidelity of the viral polymerase, thereby reducing the incorporation of the mutagenic nucleoside. Additionally, cell-based resistance mechanisms, such as the reduced import of the drug into host cells, have also been identified. nih.gov
Future in vitro studies on this compound should focus on elucidating its unique resistance profile. Key research questions would include:
Does prolonged exposure to this compound select for resistant viral variants?
If so, where do the resistance mutations map? Do they occur in the same polymerase domains as those for ribavirin, or do they appear in different regions, suggesting a distinct mechanism of interaction?
Is there cross-resistance between ribavirin and this compound? A ribavirin-resistant HCV mutant was found to be resistant to another mutagen but not to a different class of nucleoside analogue, indicating mechanism-specific resistance. semanticscholar.org Similar studies would clarify whether this compound shares a common mechanism with ribavirin or acts through a novel pathway.
Could cellular enzymes that metabolize dinucleotides, such as phosphodiesterases, be upregulated in resistant cells, leading to the inactivation of this compound before it reaches its target?
Generating resistant cell lines and performing whole-genome sequencing of the resistant viruses will be essential to map mutations and understand the molecular basis of resistance.
Application of Advanced Systems Biology Approaches to Understand Cellular Impact
Systems biology offers a powerful toolkit to understand the global impact of a drug on both the host and the pathogen. Such approaches are crucial for a molecule like this compound, which, due to its composite nature, may have pleiotropic effects. High-resolution transcriptome sequencing has already been employed to quantify the mutagenic effect of ribavirin on the genome of human respiratory syncytial virus (HRSV), confirming an increase in transition mutations. nih.gov
Future research should apply a suite of systems biology techniques to this compound:
Transcriptomics (RNA-Seq): To analyze changes in both host and viral gene expression in response to treatment. This could reveal novel pathways modulated by the compound, including innate immune responses or stress-related pathways.
Proteomics: To identify changes in the host and viral proteome, which could point to novel protein targets or off-target effects.
Metabolomics: To understand how the compound alters cellular metabolism, particularly nucleotide biosynthesis and energy pathways.
In Silico Docking and Molecular Dynamics: To model the interaction of this compound with potential protein targets, such as viral polymerases or helicases, providing a structural basis for its mechanism of action. acs.org
These integrated "omics" approaches will provide a comprehensive picture of the cellular impact of this compound, helping to identify its mechanism of action, predict potential toxicities, and discover biomarkers of response.
Design of Next-Generation Nucleotide Analogues for Basic Biological Research
This compound itself represents a first-generation design for a dinucleotide analogue based on ribavirin. The rationale for such a design is to create a molecule that may function as a more potent or specific tool for probing viral replication than the mononucleoside alone. The synthesis of a ribavirin adenine (B156593) dinucleotide (RAD) has been reported in the context of developing IMPDH inhibitors, though RAD itself was not a potent inhibitor of this enzyme, suggesting that dinucleotide analogues may engage different targets. researchgate.net
Building on this concept, future research should focus on designing and synthesizing next-generation analogues for use as probes in basic biological research. These efforts could explore:
Variations in the Nucleobase: Replacing adenosine with other purines (e.g., guanosine, inosine) or pyrimidines (e.g., cytidine (B196190), uridine) to create a diverse library of "X-dynil-(3'-5')-virazoles". This would help to determine the structural requirements for activity and target recognition.
Modifications of the Linker: Altering the phosphodiester linkage (e.g., to a 2'-5' linkage, or a non-hydrolyzable phosphonate) to investigate the importance of the linker in target binding and to improve metabolic stability.
Attachment of Reporter Groups: Conjugating fluorescent dyes or biotin (B1667282) to this compound analogues would enable their use in biochemical and cell-based assays to visualize their cellular uptake, localization, and binding to target proteins.
These novel chemical tools would be invaluable for dissecting the complex processes of viral replication and for validating new antiviral targets, paving the way for the development of future therapeutic agents.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for synthesizing Adenylyl-(3'-5')-virazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via multi-step protocols involving nucleoside phosphorylation and coupling reactions. For example, triazole-containing analogs often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Mitsunobu reactions to form the heterocyclic core . Optimizing solvent systems (e.g., anhydrous DMF or THF) and temperature (60–80°C) is critical to minimize side products like hydrolyzed intermediates . Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ 8.2–8.5 ppm for triazole protons) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies key functional groups (e.g., adenine C8-H at δ 8.3 ppm, virazole C5-H at δ 5.7 ppm) .
- X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the 3'-5' phosphodiester linkage (expected bond length: ~1.6 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₂N₅O₆P: 330.06) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Standard assays include:
- Antiviral activity : Plaque reduction assays (e.g., VSV or influenza A virus) with EC₅₀ calculations .
- Enzyme inhibition : Kinase or polymerase inhibition assays (IC₅₀ determination via fluorescence polarization) .
- Cytotoxicity : MTT or resazurin-based assays on HEK-293 or HepG2 cells to assess selectivity indices (SI = CC₅₀/EC₅₀) .
Advanced Research Questions
Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vivo studies?
- Methodological Answer : Solubility challenges (common for phosphorylated nucleosides) are mitigated via:
- Prodrug design : Phosphoramidate or lipid conjugation to enhance membrane permeability .
- Co-solvents : Use of DMSO (≤5% v/v) or cyclodextrin-based formulations to stabilize the compound in PBS .
- Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
Q. What computational approaches are used to predict this compound’s interaction with viral polymerases?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to conserved active sites (e.g., influenza PB1 polymerase) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Leverage datasets of triazole analogs to correlate substituent effects (e.g., LogP, polar surface area) with inhibitory potency .
Q. How should contradictory data on this compound’s metabolic stability be resolved?
- Methodological Answer : Discrepancies in hepatic microsomal stability (e.g., t₁/₂ = 2h vs. 5h) require:
- Standardized protocols : Uniform substrate concentrations (1–10 µM) and NADPH regeneration systems .
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., dephosphorylated or glucuronidated forms) .
- Species-specific analysis : Compare human, rat, and mouse liver microsomes to clarify interspecies variability .
Q. What strategies optimize this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Conduct accelerated degradation studies (pH 1–10, 37°C) with UPLC monitoring. Buffers like citrate (pH 3–6) often enhance stability .
- Thermal stability : Lyophilization or storage at -80°C in argon atmosphere to prevent hydrolysis .
- Excipient screening : Trehalose or mannitol as cryoprotectants in lyophilized formulations .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s antiviral efficacy across cell lines?
- Methodological Answer : Variability may stem from:
- Cell-specific uptake : Quantify intracellular drug levels via LC-MS (e.g., HeLa vs. Vero cells) .
- Viral strain differences : Test against clades with known polymerase mutations (e.g., influenza H1N1 vs. H3N2) .
- Assay endpoints : Standardize readouts (e.g., viral RNA quantification via RT-qPCR vs. plaque counts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
